molecular formula C14H19NO B5401452 N-(sec-butyl)-3-(4-methylphenyl)acrylamide

N-(sec-butyl)-3-(4-methylphenyl)acrylamide

Cat. No. B5401452
M. Wt: 217.31 g/mol
InChI Key: OKXKPRVYJURGPX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-(4-methylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as SBMA and is synthesized through a specific method that involves the reaction of sec-butylamine and 4-methylphenylacryloyl chloride. The resulting product has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-3-(4-methylphenyl)acrylamide is not fully understood. However, it is believed that this compound interacts with specific proteins in cells, leading to changes in cellular function. Further research is needed to fully elucidate the mechanism of action of SBMA.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-(4-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. For example, this compound has been shown to affect the behavior of cells in vitro, leading to changes in cell adhesion and migration. SBMA has also been shown to have anti-inflammatory effects in animal models, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-3-(4-methylphenyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has unique properties that make it suitable for use in various applications. However, one limitation of using SBMA in lab experiments is that it can be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving N-(sec-butyl)-3-(4-methylphenyl)acrylamide. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it interacts with cells and proteins. Another potential direction is to explore the use of SBMA in the development of new materials for use in tissue engineering. Additionally, further research is needed to fully elucidate the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of N-(sec-butyl)-3-(4-methylphenyl)acrylamide involves the reaction of sec-butylamine with 4-methylphenylacryloyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified through various methods such as recrystallization or column chromatography. The yield of this reaction can vary depending on the specific conditions used.

Scientific Research Applications

N-(sec-butyl)-3-(4-methylphenyl)acrylamide has been studied for its potential applications in various scientific fields. One such application is in the development of new materials for use in biomedical engineering. SBMA has been shown to have unique properties that make it suitable for use in the creation of hydrogels and other materials that can be used in tissue engineering.

properties

IUPAC Name

(E)-N-butan-2-yl-3-(4-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-12(3)15-14(16)10-9-13-7-5-11(2)6-8-13/h5-10,12H,4H2,1-3H3,(H,15,16)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXKPRVYJURGPX-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C=CC1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C=C/C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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